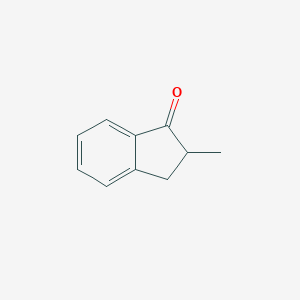

2-Methyl-1-indanone

Beschreibung

Significance of Indanone Scaffolds in Organic and Medicinal Chemistry

The indanone structural motif is widely recognized as a "privileged structure" in medicinal chemistry, frequently found in numerous natural products, pharmaceuticals, and functional materials. bohrium.comresearchgate.netrsc.org Indanones are a class of compounds known for their presence in various bioactive molecules and are considered important intermediates for the synthesis of several drugs and precursors to natural products. researchgate.netontosight.aimdpi.com

The versatility of the indanone scaffold allows for the design and synthesis of compounds with a wide range of targeted biological activities. ontosight.ai Derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. ontosight.aiontosight.ai For instance, certain arylidene indanone scaffolds, which are related to chalcones, have been explored as inhibitors of cholinesterases for potential use in treating Alzheimer's disease, as well as tubulin depolymerizing agents in cancer research. rsc.orgresearchgate.net Beyond medicine, indanone derivatives are also employed in the development of organic functional materials, including dyes, fluorophores, and Organic Light-Emitting Diodes (OLEDs). rsc.org

Table 1: Applications of the Indanone Scaffold

Overview of Research Trajectories for 2-Methyl-1-indanone

As a specific member of the indanone family, this compound has been the subject of focused research, primarily leveraging its utility as a synthetic intermediate. chemicalbook.com It is often used as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. scientificlabs.co.uk

A significant area of research involves using this compound to create chiral indanone derivatives. These are valuable precursors for bioactive molecules, including potential acetylcholinesterase inhibitors and monoamine oxidase (MAO) inhibitors. The compound also serves as a key building block in the synthesis of other complex structures, such as β-benzocycloalkenones and 2-methyl-6-carboxyazulene. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

Furthermore, research has explored various chemical transformations of this compound. These include stereoselective reactions such as enzymatic dynamic kinetic resolution (DKR), as well as asymmetric α-arylation and hydroxymethylation, which introduce new functional groups at a specific position. chemicalbook.comscientificlabs.co.uk In the field of catalysis, strategically substituted indene (B144670) derivatives, which can be prepared from this compound, are useful building blocks for high-efficiency metallocene catalysts used in olefin polymerization. researchgate.net

Table 2: Research Applications of this compound

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKNOGMQVKBMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290210 | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17496-14-9 | |

| Record name | 2-Methyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17496-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 1 Indanone and Its Derivatives

Catalytic Cyclization Reactions

Transition-metal-catalyzed reactions have become powerful tools for the synthesis of indanone frameworks, enabling the construction of the five-membered ring through various annulation strategies. rsc.org These methods often proceed under mild conditions and demonstrate high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Annulations

Palladium catalysis has been extensively utilized for the synthesis of indanones through diverse mechanistic pathways, including carbonylative cyclizations, reductive Heck reactions, and C-H activation.

One established method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, which yields indanones in good to excellent yields. organic-chemistry.org An efficient synthesis of 1-indanones has also been achieved via the palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles. nih.gov More recently, a novel approach has been developed involving the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives. This reaction proceeds through the C-H activation of the aldehyde group to directly establish the indanone skeleton under mild conditions. nih.gov

Another significant advancement is the use of palladium nanoparticles as a catalyst in the intramolecular reductive Heck reaction. This method utilizes ortho-vinyl benzoic acids or 2'-iodochalcones as substrates in the presence of a hydride source to produce 1-indanones in high yields. researchgate.net The heterogeneous nature of the palladium nanoparticle catalyst (Pd-BNP) allows for its recovery and reuse over multiple cycles without a significant loss of activity. researchgate.net

| Substrate | Catalyst / Reagents | Product | Yield | Reference |

| o-Bromobenzaldehydes and Norbornene | Palladium catalyst | Indanone derivatives | Not specified | nih.gov |

| 2'-Iodochalcones | Pd-BNP, Formic Acid | 3-Aryl-1-indanones | Good to high | researchgate.net |

| 3-(2-Iodoaryl)propanenitriles | Palladium catalyst | 1-Indanone (B140024) derivatives | Not specified | nih.gov |

Rhodium-Catalyzed Cyclizations and Asymmetric Synthesis

Rhodium catalysts have proven particularly effective in the asymmetric synthesis of chiral indanones, which are valuable building blocks for pharmaceuticals. An enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org This reaction employs MonoPhos as a chiral ligand and proceeds under relatively mild conditions to afford enantioenriched 3-aryl-1-indanone derivatives with excellent enantioselectivities. organic-chemistry.org

Furthermore, rhodium catalysis enables tandem reactions for constructing more complex indanones. A tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones. organic-chemistry.org This reaction proceeds in water as the sole solvent without the need for exogenous ligands, highlighting its sustainability. organic-chemistry.org The synthesis of 3,3-disubstituted 1-indanones has also been accomplished through rhodium-catalyzed asymmetric reactions. nih.gov Another innovative approach involves the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which furnishes a variety of substituted indanones through a formal [4+1] cycloaddition. researchgate.net

| Reaction Type | Catalyst / Ligand | Substrates | Key Feature | Reference |

| Asymmetric Intramolecular 1,4-Addition | Rhodium / MonoPhos | Pinacolborane chalcone derivatives | High enantioselectivity for 3-aryl-1-indanones | organic-chemistry.org |

| Tandem Carborhodium/Cyclization | Rhodium catalyst | Internal alkynes | Synthesis of 2,3-substituted indanones in water | organic-chemistry.org |

| Asymmetric Synthesis | Rhodium catalyst | Not specified | Synthesis of 3,3-disubstituted 1-indanones | nih.gov |

| [4+1] Cycloaddition | Rh(III) catalyst | α-Carbonyl sulfoxonium ylides and alkenes | Forms substituted indanones | researchgate.net |

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and versatile alternative for the synthesis of indanones. A notable application is the nickel-catalyzed reductive cyclization of a broad range of enones, which affords indanones with high enantiomeric induction. organic-chemistry.org This method has been applied to the stereoselective synthesis of medically valuable compounds. organic-chemistry.org

Intramolecular hydroacylation catalyzed by nickel(0)/N-heterocyclic carbene (NHC) complexes represents another efficient route. nih.govresearchgate.net This process converts o-allylbenzaldehyde derivatives into various 1-indanones in high yields. nih.gov Additionally, nickel catalysts have been employed in the ring expansion of cyclobutanones. For instance, β-(2-bromophenyl)cyclobutanone can be converted to 3-methyl indanone using a nickel-catalyzed intramolecular ring-expansion protocol. bohrium.com

| Reaction Type | Catalyst / Ligand | Substrate | Product | Reference |

| Reductive Cyclization | Nickel catalyst | Enones | Chiral indanones | organic-chemistry.org |

| Intramolecular Hydroacylation | [Ni(cod)2] / It-Bu (NHC) | o-Allylbenzaldehyde derivatives | 1-Indanone derivatives | nih.gov |

| Ring Expansion | NiBr2 / neocuproine | β-(2-bromophenyl)cyclobutanone | 3-Methyl indanone | bohrium.com |

Copper-Catalyzed Intramolecular Annulations

Copper-catalyzed reactions provide an efficient means for constructing complex indanone structures through radical processes. A copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to build the 1-indanone framework. nih.govfrontiersin.org This reaction uses the low-cost catalyst copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and Togni's reagent, which serves as both a radical initiator and a source of the CF₃ group. nih.govfrontiersin.org The proposed mechanism involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade, demonstrating wide functional group compatibility. nih.govfrontiersin.org Another method involves the radical cyclization of 1,6-enynes catalyzed by Cu(I), using tert-butyl hydroperoxide (TBHP) as both an oxidant and a reactant to yield 1-indanone derivatives. researchgate.net

| Catalyst | Substrate | Reagents | Key Feature | Reference |

| Cu(OTf)₂ | 1,6-Enynes | Togni's reagent, TMSCN | Radical annulation-cyanotrifluoromethylation | nih.govfrontiersin.org |

| Cu(I) | 1,6-Enynes | TBHP, 4-methyl benzoic acid | Radical cyclization | researchgate.net |

Lewis Acid-Mediated Cyclizations

Lewis and Brønsted acids are crucial catalysts for various cyclization reactions leading to indanones, often by promoting intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) is frequently used for the one-pot reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives to form indanones. d-nb.info The P₂O₅ content in PPA has been identified as a key parameter to control the regioselectivity of the reaction, switching between acylation and alkylation pathways. d-nb.info

Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the synthesis of 1-indanones from quaternized Meldrum's acids in very good yields. beilstein-journals.org More complex cascade reactions can also be mediated by Lewis acids. For example, a Mg(OTf)₂-catalyzed asymmetric Michael addition/cyclization cascade between 3-isothiocyanato oxindoles and 2-arylidene-1,3-indanediones has been developed to construct complex bispiro[indanedione-oxindole-pyrrolidinyl] derivatives. acs.orgacs.org

| Catalyst | Substrate | Reaction Type | Key Feature | Reference |

| Polyphosphoric acid (PPA) | α,β-Unsaturated carboxylic acids, Arenes | Friedel-Crafts type | Regioselectivity controlled by P₂O₅ content | d-nb.info |

| Sc(OTf)₃ | Quaternized Meldrum's acids | Cyclization | High yields (up to 94%) | beilstein-journals.org |

| Mg(OTf)₂ | 3-Isothiocyanato oxindoles, 2-Arylidene-1,3-indanediones | Asymmetric Michael/Cyclization cascade | Stereoselective synthesis of complex spiro compounds | acs.orgacs.org |

Friedel-Crafts Acylation Strategies

The intramolecular Friedel-Crafts acylation is a cornerstone of 1-indanone synthesis, typically involving the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govorgsyn.org This powerful reaction, however, can be limited by the need for stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which can complicate product isolation and limit functional group compatibility. orgsyn.org

To overcome these limitations, catalytic variants have been developed. The use of benzyl (B1604629) Meldrum's acid derivatives as acylating agents provides an efficient entry into 2-substituted 1-indanones. orgsyn.org This method allows for facile α-alkylation prior to cyclization and uses catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). For example, 5,6-dimethoxy-2-methyl-1-indanone can be prepared with high regioselectivity using this approach. orgsyn.org

Other catalytic systems have also been explored. Bromopentacarbonylrhenium(I) ([ReBr(CO)₅]) has been found to effectively catalyze both intermolecular and intramolecular Friedel-Crafts acylations. oup.com Superacids can also mediate the intramolecular acylation of substrates like cinnamic acid esters to first form indenones, which can then be converted to indanones. rsc.org A patented industrial method for synthesizing 2,6-dimethyl-1-indanone involves the Friedel-Crafts acylation of m-methyl benzoyl chloride with propylene (B89431), followed by an intramolecular alkylation, all catalyzed by AlCl₃. google.com

| Precursor | Catalyst / Reagent | Product | Key Advantage | Reference |

| 3-Phenylpropionic acid chloride | AlCl₃ | 1-Indanone | Classical, high yield | nih.gov |

| Benzyl Meldrum's acid derivative | TMSOTf (catalytic) | 5,6-Dimethoxy-2-methyl-1-indanone | Overcomes limitations of classical methods, allows easy α-substitution | orgsyn.org |

| m-Methyl benzoyl chloride, Propylene | AlCl₃ | 2,6-Dimethyl-1-indanone | Industrial route | google.com |

| 3-Arylpropionic acids | Tb(OTf)₃ | Substituted 1-indanones | Catalytic Lewis acid | nih.gov |

| Acid chlorides | [ReBr(CO)₅] (catalytic) | Indanone derivatives | Catalytic, avoids stoichiometric Lewis acids | oup.com |

Intramolecular Friedel-Crafts Reactions

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of cyclic ketones, including 1-indanones. This reaction typically involves the cyclization of a suitable acyl precursor, such as a carboxylic acid or acid chloride, onto an aromatic ring in the presence of a Lewis or Brønsted acid.

A notable example involves the synthesis of 2,6-dimethyl-1-indanone, which provides a clear blueprint for the synthesis of the parent 2-methyl-1-indanone. In a patented process, m-methyl benzoyl chloride is subjected to a Friedel-Crafts acylation with propylene in the presence of aluminum trichloride. The resulting intermediate then undergoes an intramolecular Friedel-Crafts alkylation to yield the target 2,6-dimethyl-1-indanone. google.com This two-step, one-pot approach highlights the efficiency of tandem Friedel-Crafts reactions in constructing the indanone core. The reaction proceeds with high total yield and is suitable for industrial-scale production. google.com

Another variation of the intramolecular Friedel-Crafts reaction for the synthesis of this compound starts from 2-chloro-2-methylpropiophenone. google.com In this process, aluminum chloride is suspended in anhydrous dichloromethane, to which the propiophenone (B1677668) derivative is added. The reaction mixture is stirred overnight at room temperature, leading to the formation of this compound in a high yield of 94% after workup and purification. google.com

The general conditions for these reactions are summarized in the table below:

| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

| m-Methyl benzoyl chloride, Propylene | Aluminum trichloride | 1,2-Dichloroethane | Aluminum trichloride | 80% | google.com |

| 2-Chloro-2-methylpropiophenone | Aluminum trichloride | Dichloromethane | Aluminum trichloride | 94% | google.com |

Application of Meldrum’s Acid Derivatives in 2-Substituted 1-Indanone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, and its derivatives have been effectively employed in the preparation of 2-substituted 1-indanones. This method offers a mild and efficient alternative to traditional Friedel-Crafts acylations that often require harsh conditions.

A detailed procedure for the synthesis of 5,6-dimethoxy-2-methyl-1-indanone exemplifies this approach. orgsyn.org The synthesis begins with the preparation of a benzyl Meldrum's acid derivative. This intermediate is then methylated at the C-5 position of the Meldrum's acid ring. The subsequent intramolecular Friedel-Crafts acylation is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in a suitable solvent like nitromethane (B149229). orgsyn.org The use of nitromethane as a solvent was found to be optimal for achieving high regioselectivity, favoring the desired product over its regioisomer. orgsyn.org

The reaction proceeds under relatively mild conditions and generates volatile and inert side products, namely acetone (B3395972) and carbon dioxide, which simplifies product isolation. orgsyn.org This methodology has been shown to be compatible with a variety of functional groups on the aromatic ring, including alkenes, alkynes, nitro, and cyano groups, demonstrating its broad applicability in the synthesis of diverse 2-substituted 1-indanones. orgsyn.org

The key steps and conditions for the synthesis of 5,6-dimethoxy-2-methyl-1-indanone are outlined below:

| Precursor | Methylating Agent | Cyclization Catalyst | Solvent | Yield (of indanone) | Reference |

| 5-(3,4-Dimethoxybenzyl)Meldrum's acid | Methyl iodide | TMSOTf | Nitromethane | >20:1 selectivity | orgsyn.org |

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) and tandem (or cascade) processes offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, tandem reactions leading to substituted indanones are well-established and illustrate the potential of this strategy.

One such tandem process involves a Heck reaction followed by an aldol-type annulation. In a one-pot synthesis of multisubstituted 1-indanones, an ortho-bromobenzaldehyde reacts with an enol ether in the presence of a palladium catalyst. The initial Heck reaction forms an enol ether intermediate which then undergoes an intramolecular aldol-type cyclization to form the indanone ring. liv.ac.uk While this example leads to 3-hydroxy-1-indanones, the principle of a tandem Heck-aldol reaction demonstrates a powerful approach to constructing the indanone core.

Another relevant tandem approach is the rhodium-catalyzed reaction of ortho-vinyl benzoic acids, which undergo intramolecular cyclization and hydrogenation to yield various 1-indanones. researchgate.net Furthermore, a one-pot process for the synthesis of 2-substituted 1-indanones has been developed utilizing a multi-task palladium catalyst. This process begins with a Heck reaction, followed by hydrogenation and a base-mediated cyclization, and concludes with an in-situ alkylation of the resulting 1-indanone enolate. masterorganicchemistry.com This sequence allows for the introduction of various substituents at the 2-position, including a methyl group. masterorganicchemistry.com

These examples, while not directly producing this compound in a single multi-component step from simple acyclic precursors, showcase the power of tandem reactions in efficiently assembling the indanone framework, which can then be functionalized to yield the desired product.

Ultrasound-Assisted Synthetic Approaches

The use of ultrasound irradiation in organic synthesis has gained prominence as a green and efficient method to accelerate reactions and improve yields. Sonochemistry can enhance chemical reactivity in both homogeneous and heterogeneous systems.

Ultrasound has been successfully applied to the intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. The cyclization of 3-arylpropionic acids, which can be challenging under conventional heating, is significantly promoted by high-intensity ultrasound. ksu.edu.sa This non-conventional energy source can lead to shorter reaction times and improved efficiency compared to traditional thermal methods. ksu.edu.sa

In a specific application, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives was achieved using an ultrasonic probe as a nonconventional activation method. This approach resulted in shorter reaction times and better yields compared to conventional synthesis. acs.org While this example produces a derivative, the underlying principle of using ultrasound to facilitate the key bond-forming steps is directly applicable to the synthesis of this compound via intramolecular Friedel-Crafts reactions. The use of ultrasound offers a greener alternative by potentially reducing energy consumption and reaction times. acs.org

Specific Methylation Protocols for this compound

The direct methylation of 1-indanone at the α-position (C-2) is a straightforward and common method for the synthesis of this compound. This transformation is typically achieved by generating the enolate of 1-indanone with a suitable base, followed by quenching with a methylating agent.

A general and effective method for the α-methylation of ketones involves the use of methyl iodide (MeI) as the methylating agent in the presence of a base. For instance, in the synthesis of a natural product, an indanone intermediate was methylated at the α-position using methyl iodide. d-nb.info A common base for such transformations is potassium carbonate (K2CO3) in a solvent like acetone or dimethylformamide (DMF). The reaction is typically stirred at room temperature or heated to reflux to ensure complete conversion. researchgate.net

Another powerful technique for α-alkylation of ketones is phase-transfer catalysis (PTC). This method is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from the aqueous phase to the organic phase where it can react with the alkylating agent. This methodology has been successfully applied to the enantioselective methylation of a substituted 1-indanone, demonstrating the potential for controlling stereochemistry at the C-2 position. rsc.org

A summary of typical conditions for the methylation of 1-indanone is presented below:

| Substrate | Methylating Agent | Base | Solvent(s) | Catalyst (if any) | Reference(s) |

| 1-Indanone | Methyl iodide | Potassium carbonate | Acetone or DMF | None | d-nb.info, researchgate.net |

| 1-Indanone derivative | Methyl chloride | 50% NaOH | Toluene/Water | N-benzylcinchoninium halide | rsc.org |

Chemical Transformations and Reaction Mechanisms of 2 Methyl 1 Indanone

Derivatization Pathways and Functional Group Interconversions

2-Methyl-1-indanone can be derivatized through several pathways to introduce new functional groups and create more complex molecules. These transformations often target the reactive carbonyl group or the adjacent α-carbon.

One common derivatization involves the reduction of the ketone functionality. Using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, this compound can be converted to 2-methyl-1-indanol. Another key reaction is the introduction of functional groups at the α-position. For instance, this compound can undergo hydroxymethylation to produce 2-hydroxy-2-methyl-1-indanone. chimmed.ruscientificlabs.co.uk This reaction is a direct method for carbon chain extension. researchgate.net

Furthermore, the lithium enolates of this compound can undergo O-alkoxycarbonylation. chimmed.ruscientificlabs.co.uk This process introduces a carbonate functional group, leading to products such as cyclohex-2-en-1-yl 2-methyl-1H-inden-3-yl carbonate. chimmed.ruscientificlabs.co.uk The compound also serves as a precursor in the synthesis of β-benzocycloalkenones and 2-methyl-6-carboxyazulene. sigmaaldrich.cnchimmed.ruscientificlabs.co.uk

Stereoselective Transformations

The presence of a chiral center at the C2 position makes this compound a valuable substrate for stereoselective transformations, which are crucial for the synthesis of enantiomerically pure compounds.

Enzymatic Dynamic Kinetic Resolution of Racemic this compound

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. conicet.gov.ar This method has been successfully applied to racemic this compound. sigmaaldrich.cn

An enzymatic DKR of racemic this compound has been performed using a mutant of phenylacetone (B166967) monooxygenase (PAMO) from Thermobifida fusca. rsc.org This reaction, conducted in a biphasic system, combines the enzymatic resolution with in situ racemization of the starting material, likely proceeding through an enol intermediate. rsc.org

| Catalyst System | Product Type | Key Features |

| Phenylacetone monooxygenase (M446G mutant) | Enantiopure ester | Biphasic system, in situ racemization. rsc.org |

Asymmetric α-Arylation and Hydroxymethylation of this compound

Asymmetric α-arylation is a significant carbon-carbon bond-forming reaction that introduces an aryl group at the α-position of a ketone with high enantioselectivity. acs.org The asymmetric α-arylation of this compound has been reported using various catalytic systems. sigmaaldrich.cnchimmed.ru

Nickel-catalyzed asymmetric α-arylation has shown high efficiency. nih.gov For example, using a nickel catalyst with (R)-BINAP as a ligand, the reaction of this compound with chloroarenes can produce the α-aryl indanone product with over 99% enantiomeric excess (ee). nih.gov Interestingly, the choice of halide in the arylating agent can significantly affect the enantioselectivity over time, with aryl chlorides maintaining high ee, while aryl bromides show a decrease. nih.gov Palladium catalysts with ligands like DIFLUORPHOS have also been used, achieving high enantioselectivity (up to 95% ee) in reactions with aryl triflates. nih.gov

Asymmetric hydroxymethylation introduces a hydroxymethyl group at the α-position. This reaction can be achieved using formaldehyde (B43269) or its surrogates in the presence of a chiral catalyst. researchgate.net While specific details on the asymmetric hydroxymethylation of this compound are noted, the general methodology involves organocatalysts to achieve high yields and enantioselectivities. researchgate.net

| Reaction Type | Catalyst/Ligand | Arylating/Hydroxymethylating Agent | Enantiomeric Excess (ee) |

| Asymmetric α-Arylation | Ni(COD)₂ / (R)-BINAP | 4-chlorobenzotrifluoride | >99% nih.gov |

| Asymmetric α-Arylation | Pd(dba)₂ / DIFLUORPHOS | 4-cyanophenyl triflate | 95% nih.gov |

| Asymmetric α-Arylation | Ni(COD)₂ / DIFLUORPHOS | 4-cyanophenyl triflate | 95% nih.gov |

| Asymmetric Hydroxymethylation | Organocatalyst (e.g., Takemoto catalyst) | Formaldehyde surrogate | Generally high researchgate.net |

Annulation and Ring Expansion Reactions

This compound and its derivatives are valuable synthons for constructing more complex polycyclic systems through annulation and ring expansion reactions. rsc.orgscispace.com

Fused Carbocycle Formation

Fused carbocycles can be synthesized from 1-indanone (B140024) derivatives through various catalytic processes. rsc.orgscispace.com For instance, rhodium-catalyzed reactions can be employed for the direct insertion of ethylene (B1197577) or alkynes into the C-C bond of the indanone core, leading to the formation of seven-membered benzocycloheptenone skeletons. rsc.orgnih.gov This "cut-insert-sew" strategy is an efficient, atom-economical method for creating fused medium-ring systems. rsc.orgnih.gov

Another approach involves the manganese-catalyzed domino reaction of 2-carbonyl-1-indanones with terminal alkynes to afford fused tricyclic scaffolds. rsc.org These reactions can proceed with high regioselectivity, depending on the substituents on the indanone. rsc.org

Spirocyclic System Construction

Spirocyclic compounds, which contain two rings connected by a single common atom, can be constructed from this compound derivatives. rsc.org Asymmetric organocatalyzed reactions are often employed to achieve high stereoselectivity. mdpi.com

For example, an asymmetric Mannich/cyclization tandem reaction between 2-isothiocyanato-1-indanones and 2-benzothiazolimines, catalyzed by a chiral thiourea, yields novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with excellent diastereoselectivities and enantioselectivities. mdpi.com These reactions create spirocyclic systems with contiguous tertiary and quaternary stereocenters. mdpi.com

Role as a Key Synthetic Intermediate for Benzocycloalkenones and Indenes

This compound serves as a crucial starting material in the synthesis of more complex molecular architectures, particularly β-benzocycloalkenones and various substituted indenes. Its utility stems from the reactivity of its α-methylated ketone functionality, which allows for a range of chemical transformations including ring expansions and functional group interconversions.

A significant application of this compound is in the synthesis of β-benzocycloalkenones through a Wittig olefination followed by an oxidative rearrangement sequence. nih.govmdpi.com This method provides a pathway to homologous β-benzocycloalkenones with six, seven, and eight-membered rings. nih.gov The process involves the conversion of the α-benzocycloalkenone to an exocyclic alkene via Wittig reaction, which then undergoes oxidative rearrangement. For instance, the treatment of 2-methyl-1-methylideneindan, derived from this compound, with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) yields 3-methyl-2-tetralone. nih.gov This approach is a valuable alternative to methods employing more toxic reagents like thallium(III) nitrate. nih.gov

Furthermore, this compound is a key precursor in the production of strategically substituted indene (B144670) derivatives. researchgate.netsemanticscholar.org These indenes are important as building blocks for high-efficiency olefin polymerization metallocene catalysts. researchgate.net The typical synthetic route involves the reduction of this compound to the corresponding indanol, followed by dehydration to yield the indene. researchgate.netgoogle.com For example, 4-aryl-substituted 2-methyl-1-indanones can be efficiently prepared via a ligand-free palladium-catalyzed Suzuki coupling, and these intermediates are then converted to the desired 4-aryl-2-methyl-1H-indenes in high yields. researchgate.netsemanticscholar.org

The following table summarizes the transformation of this compound into various indene derivatives:

Table 1: Synthesis of Indene Derivatives from this compound Intermediates

| Starting Indanone | Product Indene | Reaction Sequence | Yield (%) |

|---|---|---|---|

| 4-Bromo-2-methyl-1H-indanone | 7-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indene | 1. Suzuki Coupling 2. Reduction 3. Dehydration | High total yield |

| 4-Bromo-2-methyl-1H-indanone | 7-(Naphthalen-2-yl)-2-methyl-1H-indene | 1. Suzuki Coupling 2. Reduction 3. Dehydration | Excellent |

| 4-Bromo-2-methyl-1H-indanone | 7-(Furan-3-yl)-2-methyl-1H-indene | 1. Suzuki Coupling 2. Reduction 3. Dehydration | 90 (coupling step) |

Data sourced from a study on ligand-free palladium-catalyzed Suzuki coupling. semanticscholar.org

The versatility of this compound is further demonstrated in rhodium-catalyzed annulation reactions. For instance, it can undergo a [5+2] cycloaddition with internal alkynes to form benzocycloheptenones, which are otherwise challenging to synthesize. nih.govscispace.com This reaction involves the activation of a less strained C-C bond and provides direct access to diverse, polysubstituted seven-membered rings. nih.gov

The following interactive table details the synthesis of various benzocycloheptenones from 1-indanones and internal alkynes.

Table 2: Rhodium-Catalyzed [5+2] Annulation of 1-Indanones with Internal Alkynes

| 1-Indanone Reactant | Alkyne Reactant | Product | Yield (%) |

|---|---|---|---|

| 6-Fluoro-1-indanone | 3-Hexyne | 8-Fluoro-2,3-diethyl-6,7-dihydro-5H-benzo organic-chemistry.organnulen-5-one | 80 |

| 1-Indanone | 3-Hexyne | 2,3-Diethyl-6,7-dihydro-5H-benzo organic-chemistry.organnulen-5-one | 75 |

| 5-Methoxy-1-indanone | 3-Hexyne | 2,3-Diethyl-9-methoxy-6,7-dihydro-5H-benzo organic-chemistry.organnulen-5-one | 72 |

| 5-Phenyl-1-indanone | Diphenylacetylene | 9-Phenyl-2,3-diphenyl-6,7-dihydro-5H-benzo organic-chemistry.organnulen-5-one | 65 |

This data is based on research into Rh-catalyzed C-C activation for [5+2] cycloaddition. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methyl-1-indanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete assignment of the molecule's carbon-hydrogen framework can be achieved. Analysis of analogous compounds, such as 2-ethyl-1-indanone, provides a strong basis for the interpretation of the expected spectra for this compound. tamu.eduutah.edu

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.

The four protons on the aromatic ring typically appear in the downfield region (δ 7.2–7.8 ppm). Due to their distinct electronic environments and coupling interactions with neighboring protons, they present as a complex pattern of multiplets. researchgate.net The proton at position C7, adjacent to the carbonyl group, is expected to be the most deshielded.

In the aliphatic region, the proton at the chiral center (C2) is expected to appear as a multiplet, resulting from coupling to the adjacent methylene (B1212753) protons at C3 and the methyl protons. The two methylene protons at C3 are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to resonate as two separate signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C2 proton. utah.edu The methyl group protons at C2 are expected to produce a doublet in the upfield region of the spectrum due to coupling with the single proton at C2.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H4, H5, H6, H7) | 7.2 – 7.8 | m |

| H2 | 2.6 – 2.8 | m (quartet of doublets) |

| H3a | 3.2 – 3.4 | dd |

| H3b | 2.6 – 2.8 | dd |

| CH₃ | 1.2 – 1.4 | d |

Note: Predicted values are based on data from analogous structures. Actual values may vary. m = multiplet, dd = doublet of doublets, d = doublet.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms.

The most downfield signal is attributed to the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom, typically appearing above δ 200 ppm. utah.edu The aromatic carbons resonate in the δ 120–155 ppm range. The two quaternary aromatic carbons (C3a and C7a) can be distinguished from the four protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). utah.edu

In the aliphatic region, the methine carbon (C2), the methylene carbon (C3), and the methyl carbon will appear at progressively higher fields. The C2 carbon, being adjacent to the carbonyl group and bearing the methyl substituent, will be more deshielded than the C3 carbon. The methyl carbon is expected to produce the most upfield signal in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~205 |

| C7a | ~153 |

| C3a | ~135 |

| Aromatic CH (C4, C5, C6, C7) | 124 – 135 |

| C2 | ~42 |

| C3 | ~36 |

| CH₃ | ~15 |

Note: Predicted values are based on data from analogous structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental composition and molecular formula of this compound. For the molecular formula C₁₀H₁₀O, the calculated exact mass is 146.0732 u. HRMS analysis can confirm this mass with high precision (typically within 5 ppm), which serves as definitive evidence for the compound's elemental formula. preprints.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In GC/MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. rwth-aachen.de

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺•) for this compound would have an m/z of 146. The subsequent fragmentation of this ion provides structural information. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements. For this compound, characteristic fragments would likely arise from the loss of the methyl group (CH₃•, m/z 131), the loss of carbon monoxide (CO, m/z 118), and cleavage of the five-membered ring. Analysis of the fragmentation pattern of the parent compound, 1-indanone (B140024), shows characteristic ions at m/z 132 (molecular ion), 104, and 103, which can be used as a reference for interpreting the spectrum of its methylated derivative. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS/MS), particularly when coupled with tandem mass spectrometry, is a highly sensitive and selective method for the analysis of this compound, especially in complex matrices. preprints.org The compound is first separated by a liquid chromatograph, often using a reverse-phase column like a C18. preprints.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure, which includes a ketone, an aromatic ring, and aliphatic carbon-hydrogen bonds.

The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which gives rise to a strong and sharp absorption band. pressbooks.publibretexts.org For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org In this compound, conjugation of the carbonyl group with the aromatic ring is expected to lower this frequency to the range of 1685-1700 cm⁻¹.

The presence of the aromatic ring gives rise to characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically observed as weak to medium bands in the region of 3000-3100 cm⁻¹. vscht.cz Additionally, C=C stretching vibrations within the aromatic ring produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ range. libretexts.org

The aliphatic portions of the this compound molecule, specifically the methyl and methylene groups, also produce characteristic C-H stretching and bending vibrations. The stretching vibrations for sp³ hybridized C-H bonds are found in the 2850-3000 cm⁻¹ region. pressbooks.publibretexts.org Bending vibrations for these groups typically appear in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Aromatic Ketone | 1685 - 1700 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of compounds in a liquid mobile phase. For a compound of intermediate polarity like this compound, both normal-phase and reverse-phase HPLC can be employed.

A specific normal-phase HPLC method has been developed for the analysis of this compound. registech.com This method utilizes a chiral stationary phase, indicating its utility for enantioselective separations, which is crucial in the analysis of racemic mixtures. The details of this HPLC method are summarized in the following table.

| Parameter | Condition |

| Column | Whelk-O 1, 5 µm, 25 cm x 4.6 mm |

| Mobile Phase | Hexane/Isopropyl Alcohol (99:1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Run Time | 15 min |

This method provides a reliable means for the separation and detection of this compound. The choice of a non-polar mobile phase (Hexane) with a small amount of a more polar solvent (Isopropyl Alcohol) is characteristic of normal-phase chromatography. Detection is achieved using a UV detector at 254 nm, a wavelength at which the aromatic ring of the indanone structure strongly absorbs light.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a boiling point of 93-95 °C at 4 mmHg, is well-suited for GC analysis. sigmaaldrich.com In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase.

A typical GC analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with a polysiloxane-based stationary phase, such as one containing 5% phenyl and 95% methylpolysiloxane.

The operating conditions for a GC analysis would be optimized to achieve good resolution and peak shape. This includes setting an appropriate temperature program for the oven, where the temperature is gradually increased to elute compounds with different boiling points. The injector and detector temperatures are typically set higher than the maximum oven temperature to ensure efficient sample transfer and detection. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. For definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing both retention time data and a mass spectrum of the compound.

The retention of a compound in GC can be expressed by its retention index, which normalizes the retention time to those of adjacent n-alkanes. This allows for better inter-laboratory comparability of data.

A hypothetical set of GC parameters for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 Indanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-methyl-1-indanone. researchgate.netnanobioletters.comdntb.gov.ua These computational methods allow for the determination of optimized molecular geometries and a deep understanding of the molecule's reactivity and stability. researchgate.netscienceopen.com

DFT calculations, often employing methods like B3LYP with various basis sets, are used to find the most stable three-dimensional arrangement of atoms in this compound, corresponding to a minimum on the potential energy surface. nih.gov This process, known as geometry optimization, is crucial for understanding the molecule's fundamental structural and electronic properties. mdpi.com The calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for characterizing the molecular structure. nanobioletters.com

The electronic properties of this compound can also be elucidated through DFT. mdpi.com These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The interaction between these two orbitals is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com

For this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the molecular surface, providing insights into the molecule's reactivity towards charged species. uni-muenchen.deresearchgate.net

In an MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore attractive to electrophiles. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent sites susceptible to nucleophilic attack. mdpi.comucsb.edu This visual representation helps in predicting how the molecule will interact with other reagents. uni-muenchen.de

These parameters are calculated using the energies of the HOMO and LUMO and are instrumental in understanding the relationship between a molecule's structure, stability, and its global chemical reactivity. researchgate.netchemrxiv.org For instance, a high electrophilicity index suggests a strong electrophilic character for the molecule. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The negative of electronegativity; related to the escaping tendency of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates the ease of electron transfer. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Computational methods, particularly high-level ab initio calculations like the G3(MP2)//B3LYP level of theory, can be used to determine the thermochemical properties of this compound. mdpi.com These calculations can provide reliable estimates of the standard molar enthalpies of formation in the gaseous phase (ΔfH°g). mdpi.comscience.gov

Experimental techniques such as combustion calorimetry and Calvet microcalorimetry are used to determine the combustion and sublimation/vaporization enthalpies, respectively. mdpi.comacs.org These experimental values can then be used to derive the gaseous phase enthalpies of formation. mdpi.com A good agreement between the computationally estimated and experimentally determined values validates the theoretical models used. mdpi.com The presence of the methyl group on the indanone core has been found to decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.com

| Thermochemical Property | Description | Methods of Determination |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | Combustion Calorimetry, High-level ab initio calculations (e.g., G3(MP2)//B3LYP). |

| Enthalpy of Vaporization (ΔvapH°) | The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. | Calvet Microcalorimetry, Correlation Gas Chromatography. umsl.edu |

| Enthalpy of Sublimation (ΔsubH°) | The heat required to change one mole of a substance from a solid to a gaseous state at a given temperature and pressure. | Calvet Microcalorimetry, Knudsen Effusion, Thermogravimetric Analysis. mdpi.comresearchgate.netresearchgate.net |

Quantum Chemical Modeling of Reactivity and Stability

Quantum chemical modeling provides a theoretical framework for understanding the reactivity and stability of this compound. researchgate.netmdpi.com By solving the Schrödinger equation for the molecule's electrons under various approximations, these methods can predict the potential energy surface and elucidate reaction mechanisms. scienceopen.comresearchgate.net

The stability of this compound can be assessed through its calculated thermochemical properties and the magnitude of its HOMO-LUMO gap. researchgate.netmdpi.com A larger HOMO-LUMO gap generally correlates with greater kinetic stability. researchgate.net Reactivity, on the other hand, is explored through the analysis of frontier molecular orbitals and molecular electrostatic potential maps, which identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de Global and local reactivity descriptors derived from conceptual DFT further quantify the molecule's propensity to participate in chemical reactions. chemrxiv.org These computational models offer a powerful complement to experimental studies, providing a deeper, atomistic-level understanding of the chemical behavior of this compound. mdpi.com

Applications of 2 Methyl 1 Indanone in Advanced Organic Synthesis

Precursors to Natural Product Synthesis

The indanone scaffold is a recurring motif in a multitude of natural products, and 2-methyl-1-indanone, as a derivative, plays a significant role as a starting material for the synthesis of complex, biologically active molecules. nih.gov For instance, derivatives of this compound have been utilized in the multi-step synthesis of intricate natural products such as swinhoeisterol A. rsc.org The reactivity of the ketone functional group and the adjacent chiral center allows for stereoselective transformations, which are critical in the total synthesis of enantiomerically pure natural products.

One notable application is in the synthesis of 2-methyl-6-carboxyazulene, showcasing its utility in constructing complex carbocyclic frameworks. sigmaaldrich.com The ability to undergo various chemical transformations, including enzymatic dynamic kinetic resolution, asymmetric α-arylation, and hydroxymethylation, further expands its utility as a versatile precursor in the synthesis of diverse natural product analogues. sigmaaldrich.com

Intermediates in Pharmaceutical Compound Development

The indanone core is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. nih.govbeilstein-journals.org this compound serves as a key intermediate in the development of novel pharmaceutical compounds. Chiral indanone derivatives, accessible from this compound, are valuable precursors for bioactive molecules, including potential acetylcholinesterase inhibitors and monoamine oxidase (MAO) inhibitors, which are targets for neurodegenerative diseases like Alzheimer's. nih.gov

Furthermore, the indanone scaffold has been investigated for a variety of therapeutic applications, with derivatives showing potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.gov For example, certain analogues of this compound have demonstrated significant cytotoxicity against human cancer cell lines, with some showing IC50 values in the nanomolar range against breast cancer cells.

| Therapeutic Area | Target/Mechanism of Action | Significance |

|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase and Monoamine Oxidase (MAO) Inhibition | Potential treatment for Alzheimer's and other neurological disorders. nih.gov |

| Oncology | Inhibition of cancer cell proliferation and induction of apoptosis | Demonstrated cytotoxicity against various cancer cell lines, including breast cancer. |

| Infectious Diseases | Antimicrobial and antiviral activity | Potential for developing new treatments for bacterial and viral infections. nih.gov |

| Inflammation | Anti-inflammatory properties | Potential for treating inflammatory conditions. |

Role in Material Science Applications

Beyond its applications in the life sciences, this compound and its derivatives are also valuable in the field of material science for the development of advanced organic materials.

A significant application of this compound in material science is its role as a precursor to strategically substituted indene (B144670) derivatives. These indenes are crucial building blocks for the synthesis of high-efficiency metallocene catalysts. google.com The typical synthetic route involves the reduction of this compound to the corresponding indanol, which is then dehydrated to yield the desired indene. These metallocene catalysts, particularly those based on zirconocene, are a cornerstone of modern Ziegler-Natta catalysis for the polymerization of olefins, such as in the production of isotactic polypropylene. google.comsoftbeam.net The structure of the indene ligand, derived from this compound, directly influences the properties of the resulting polymer.

Derivatives of indene, which can be synthesized from this compound, have been shown to form columnar mesophases, a key characteristic of discotic liquid crystals. nih.gov These materials are of interest for their potential applications in electronic devices due to their unique self-organizing properties and anisotropic conductivity. While not possessing the conventional flexible peripheral chains of typical discotic liquid crystals, the rigid core of these indene-based molecules, facilitated by polarizable atoms and groups, allows for the formation of ordered columnar structures. nih.gov

The indanone scaffold is also utilized in the development of organic functional materials, including dyes, fluorophores, and components for Organic Light-Emitting Diodes (OLEDs). rsc.org The tunable electronic properties of indanone derivatives make them suitable for use as emitter or host materials in OLED devices. By modifying the substituents on the indanone core, the emission color and efficiency of the OLED can be fine-tuned.

Biological Activity and Structure Activity Relationship Sar Studies of Indanone Scaffolds

Anticancer Activities

The potential of indanone derivatives as anticancer agents has been a significant area of research. beilstein-journals.org These compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

Tubulin Depolymerizing Agents

Certain indanone derivatives function as tubulin depolymerizing agents, disrupting the formation of microtubules which are essential for cell division. beilstein-journals.orgplos.org This mechanism is a key strategy in cancer chemotherapy.

One area of investigation involves 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.org Research has shown that these compounds can strongly inhibit tubulin polymerization. beilstein-journals.org For instance, a benzylidene indanone derivative demonstrated potent inhibition of tubulin polymerization with an IC50 value of 0.63 µM, which is comparable to the standard inhibitor podophyllotoxin (B1678966) (IC50 = 0.74 µM). researchgate.net

Indanocine (B1236079), a synthetic indanone, is a notable microtubule depolymerizing agent that shows potent anti-proliferative activity. plos.orgoup.com It is particularly effective against multidrug-resistant (MDR) cancer cells and can induce apoptosis in non-dividing, quiescent cells without harming normal, non-proliferating cells. plos.orgoup.com Indanocine interacts with tubulin at the colchicine-binding site, potently inhibiting tubulin polymerization. oup.com Studies have explored the binding affinities of indanocine with different human αβ-tubulin isotypes, which are often overexpressed in MDR cancer cells. plos.orgresearchgate.net The binding free energy of indanocine varies among different tubulin isotypes, suggesting that it may be possible to design more potent and specific analogues for targeting MDR cells. plos.org

Table 1: Tubulin Polymerization Inhibition by Indanone Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzylidene indanone 1 | 0.63 | Podophyllotoxin | 0.74 |

| Indanone AM-3 | 1.88 |

This table summarizes the tubulin polymerization inhibitory activity of selected indanone derivatives, highlighting their potency in comparison to a standard inhibitor. researchgate.net

Estrogen Receptor Antagonism

The indanone scaffold has been explored for its potential as an estrogen receptor antagonist, which is a key therapeutic strategy in hormone-dependent cancers like certain types of breast cancer. Research has shown that a 4,5,6-trimethoxyindanone-estradiol hybrid was more potent against MCF-7 breast cancer cells than its chalcone-estradiol precursor. rsc.org This indicates that the rigid, cyclic structure of the indanone may contribute to enhanced binding and activity at the estrogen receptor.

Leukemia and Breast Cancer Inhibition

Indanone derivatives have shown promise in inhibiting the growth of leukemia and breast cancer cells. rsc.orgresearchgate.net For example, 2-benzylidene-1-indanones have exhibited strong cytotoxicity against various human cancer cell lines, including breast (MCF-7) and leukemia (THP-1) cells, with IC50 values in the nanomolar range (10–880 nM). beilstein-journals.org

Further studies have synthesized and evaluated derivatives for their cytotoxicity against human cancer cell lines. Some of these derivatives significantly inhibited cell growth, providing a basis for further development as anticancer agents. Specifically, certain analogues of 2-Methyl-1-indanone have demonstrated IC50 values in the nanomolar range against breast cancer cells.

In studies on a human chronic myelogenous leukemia cell line (K562), microwave-assisted synthesis of 1-indanones related to combretastatin (B1194345) A-4 has been investigated for their cell growth inhibitory properties. beilstein-journals.org Additionally, 3-aryl-1-indanones and 3-aryl-2-phosphoryl-1-indanones have shown anticancer activity against HeLa and K562 cell lines at the micromolar level. beilstein-journals.org

Table 2: Cytotoxicity of 2-Benzylidene-1-indanone Derivatives against Cancer Cell Lines

| Cell Line | IC50 Range (nM) |

| Breast (MCF-7) | 10–880 |

| Leukemia (THP-1) | 10–880 |

This table presents the range of IC50 values for 2-benzylidene-1-indanone derivatives against specific cancer cell lines, demonstrating their potent cytotoxic effects. beilstein-journals.org

Neurodegenerative Disease Research

The indanone scaffold is a key structural feature in compounds developed for the treatment of neurodegenerative diseases, most notably Alzheimer's disease. researchgate.netbeilstein-journals.org

Cholinesterase Inhibition (e.g., Alzheimer's Disease relevance)

A primary therapeutic approach for Alzheimer's disease is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net The indanone moiety is a core component of Donepezil, an FDA-approved AChE inhibitor for Alzheimer's treatment. researchgate.net

Structure-activity relationship (SAR) studies on 2-benzylidene-1-indanone derivatives have been conducted to develop potent cholinesterase inhibitors. rsc.org These studies have explored the impact of various substitutions on the arylidene ring. For example, substitution at the 4'-position of the arylidene ring with bromo and methyl groups has yielded potent inhibitors. rsc.org

Further research has focused on designing dual inhibitors that target both AChE and other pathological factors in Alzheimer's disease, such as monoamine oxidase B (MAO-B) and β-amyloid aggregation. acs.orgacs.org For instance, a series of benzylideneindanone derivatives were designed and shown to inhibit both self-induced β-amyloid aggregation and MAO-B activity, in addition to acting as antioxidants and metal chelators. acs.org

Molecular modeling studies have helped to understand the binding interactions of these inhibitors with the active site of AChE. researchgate.net These studies have shown a strong correlation between the in silico binding and the observed activity of the compounds. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Indanone Derivatives

| Derivative Type | Target Enzyme | Key Findings |

| 2-Benzylidene-1-indanones | AChE | 4'-bromo and 4'-methyl substitutions enhance potency. rsc.org |

| Benzylideneindanones | AChE, MAO-B, β-amyloid | Multifunctional inhibitors with antioxidant and metal-chelating properties. acs.org |

| Donepezil Analogues | AChE | Modifications to the linker and N-containing ring system can improve activity and reduce cytotoxicity. researchgate.net |

This table provides an overview of the cholinesterase inhibitory activities of different classes of indanone derivatives and their relevance to Alzheimer's disease research.

Antimicrobial and Antiviral Properties

The indanone scaffold has also been investigated for its potential antimicrobial and antiviral activities. researchgate.netbeilstein-journals.org

In terms of antimicrobial properties, indanone derivatives have shown effectiveness against various bacterial strains. The proposed mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential metabolic processes. SAR studies have indicated that modifications to the indanone ring can influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups or a hydroxyl group has been shown to be beneficial for the activity of aurone (B1235358) and indanone derivatives against Gram-positive bacteria. researchgate.net

Regarding antiviral activity, certain 1-indanone (B140024) derivatives have been found to inhibit the replication of viruses such as the hepatitis C virus (HCV). These compounds act as non-nucleoside inhibitors. Additionally, chalcone (B49325) derivatives containing an indanone moiety have been synthesized and tested for their activity against the tobacco mosaic virus (TMV), with some compounds showing better therapeutic and protective activities than the commercial antiviral agent ningnanmycin. acs.orgnih.gov

Table 4: Antimicrobial and Antiviral Activities of Indanone Derivatives

| Activity | Target Organism/Virus | Key Findings |

| Antibacterial | Gram-positive bacteria | Electron-withdrawing or hydroxyl groups enhance activity. researchgate.net |

| Antiviral | Hepatitis C Virus (HCV) | 1-indanone derivatives act as non-nucleoside inhibitors. |

| Antiviral | Tobacco Mosaic Virus (TMV) | Chalcone-indanone hybrids show significant therapeutic and protective effects. acs.orgnih.gov |

This table summarizes the antimicrobial and antiviral properties of indanone derivatives against various pathogens.

Anti-Inflammatory and Antispasmodic Applications

Indanone derivatives have shown significant potential as anti-inflammatory agents. beilstein-journals.orgnih.gov Studies on animal models have demonstrated that certain 1-indanone derivatives can effectively reduce inflammation. For instance, in carrageenan-induced paw edema tests in rats, some synthesized isoxazole (B147169) fused 1-indanone derivatives exhibited notable anti-inflammatory activity, which was compared to the standard drug indomethacin. beilstein-journals.orgnih.gov

Similarly, natural indanones, such as those isolated from marine cyanobacterium, have displayed antispasmodic properties. rsc.orgresearchgate.net Synthetic derivatives have also been explored for their antispasmodic and analgesic effects. chemmethod.com The anti-inflammatory activity of these compounds is often attributed to their ability to modulate inflammatory pathways. For example, some 2-benzylidene-1-indanone derivatives have been shown to mediate the inflammatory responses of effector cells through NF-κB/Nrf2 signaling. researchgate.net

Research has indicated that modifications to the indanone structure can significantly impact its anti-inflammatory potency. For example, a series of thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone were synthesized and evaluated for their anti-inflammatory effects. who.int Among these, compound 1 (1-indanone thiosemicarbazone) showed potent activity, even more so than the standard drug ibuprofen. who.int The presence of an electron-withdrawing group on the aryl portion of the molecule appeared to contribute to the anti-inflammatory activity. who.int

| Compound | Anti-inflammatory Activity (IC50 µM) |

| 1 (1-indanone thiosemicarbazone) | 5.1 ± 1.9 |

| 2 (Aryl substituted thiazolyl hydrazone) | - |

| 6 (Aryl substituted thiazolyl hydrazone) | - |

| 11 (Aryl substituted thiazolyl hydrazone) | - |

| Ibuprofen (Standard) | 11.2 ± 1.9 |

| Table 1: Anti-inflammatory activity of 1-indanone derivatives. who.int |

Antimalarial Investigations

The indanone scaffold has also been investigated for its potential in developing new antimalarial agents. beilstein-journals.orgnih.govrsc.org The global challenge of malaria, caused by Plasmodium parasites, necessitates the discovery of novel and effective treatments. rsc.org

Hybrids of indanones with other known antimalarial pharmacophores, such as quinoline (B57606), have yielded promising results. rsc.org For example, quinolinylmethylidene indanones have been synthesized and shown to be potent antimalarial agents. rsc.org In vivo studies using mice infected with Plasmodium berghei demonstrated that treatment with certain indanone derivatives led to increased survival times. rsc.org

The mechanism of antimalarial action for some of these compounds is believed to involve the inhibition of hemozoin formation, a crucial process for the parasite's survival. rsc.org Structure-activity relationship studies have been instrumental in optimizing the antimalarial efficacy of these derivatives.

Agrochemical Relevance (e.g., Insecticidal Activity)

Beyond pharmaceuticals, indanone derivatives have found applications in agriculture as insecticides. beilstein-journals.orgnih.gov The need for new and effective pesticides is driven by the development of resistance in pest populations to existing agents. rsc.org

Derivatives of indanone have been shown to be effective against various insect pests. beilstein-journals.orgnih.gov For instance, some diacylhydrazine and acylhydrazone derivatives incorporating an indanone moiety have demonstrated significant insecticidal activity against pests like the beet armyworm (Spodoptera exigua). mdpi.com

The mode of action for some of these insecticidal compounds involves targeting the insect's ryanodine (B192298) receptors (RyRs), which are critical for muscle function. rsc.org By designing molecules that can effectively bind to and disrupt the function of these receptors, researchers have been able to develop potent insecticides. rsc.org The structural flexibility of the indanone core allows for modifications that can enhance insecticidal activity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Analysis of Indanone Derivatives

The biological activity of indanone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) analysis helps in understanding how different functional groups and substituents on the indanone scaffold influence its therapeutic or agrochemical properties. rsc.orgrsc.org

For Anti-Inflammatory Activity:

Substitution on the Arylidene Ring: In a series of 2-benzylidene-1-indanone derivatives, the nature and position of substituents on the benzylidene ring were found to be critical for anti-inflammatory activity. researchgate.net

Heterocyclic Fused Rings: The fusion of heterocyclic rings, such as isoxazole, to the indanone core has been shown to enhance anti-inflammatory properties. beilstein-journals.orgnih.gov

Hydrazone Moiety: The introduction of thiosemicarbazone and thiazolylhydrazone moieties at the 1-position of indanone has yielded compounds with potent anti-inflammatory effects. who.int The presence of electron-withdrawing groups on the aryl part of these derivatives often correlates with increased activity. who.int

For Antimalarial Activity:

Quinoline Hybridization: The combination of the indanone scaffold with a quinoline moiety is a key strategy for developing antimalarial agents. rsc.org

Substitution on the Quinoline Ring: SAR studies on quinolinylmethylidene indanones have indicated that monosubstitution at position 8 of the quinoline ring is effective for inhibiting heme polymerization. rsc.org

Substitution on the Indanone Ring: Methoxy group substitution at positions 5 and 7 of the indanone ring has also been explored to modulate antimalarial activity. rsc.org

Q & A

Q. Case Study :

- Unoptimized : 30% undesired dihydroindene byproduct.

- Optimized (with BHT inhibitor) : <5% byproduct, confirmed via LC-MS .

Advanced: How can computational modeling improve the design of this compound derivatives for catalytic applications?

Methodological Answer:

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., para-position for electrophilic substitution) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to optimize derivatization .

- QSPR models : Correlate substituent effects (e.g., -NO₂, -OCH₃) with catalytic activity using multivariate regression .

Validation : Compare computational predictions with experimental kinetic data (e.g., turnover frequency, TOF).

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to block UV-induced ketone oxidation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis.

- Stability testing : Perform accelerated aging studies (40°C/75% RH) and monitor purity monthly via HPLC .

Advanced: How should researchers address discrepancies in toxicity profiles reported for this compound?

Methodological Answer:

- Cell-line specificity : Test across multiple models (e.g., HEK293, HepG2) to identify tissue-dependent effects .